
5-nitro-1H-indole-3-carbaldehyde
Overview
Description
Chemical Profile:
5-Nitro-1H-indole-3-carbaldehyde (CAS 6625-96-3) is a nitro-substituted indole derivative with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol. Key physical properties include a melting point >300°C, boiling point of 441.5°C, density of 1.516 g/cm³, and a refractive index of 1.765 .
Synthesis:
The compound is synthesized via the Vilsmeier-Haack reaction from 5-nitro-1H-indole, yielding ~60% under optimized conditions . This method is favored for its scalability and efficiency in generating intermediates for pharmaceutical applications.
Applications: It serves as a critical intermediate in organic synthesis, particularly in the development of G-quadruplex DNA ligands for cancer research and in synthesizing α-bromoacryloylamido indolyl-pyridinyl-propenone derivatives for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitro-1H-indole-3-carbaldehyde is typically synthesized through a multi-step process. The initial step involves the nitration of indole to produce 5-nitroindole. This is achieved by reacting indole with nitric acid under controlled conditions. The resulting 5-nitroindole is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position, yielding this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-amino-1H-indole-3-carbaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 5-Nitro-1H-indole-3-carboxylic acid.
Reduction: 5-Amino-1H-indole-3-carbaldehyde.
Substitution: Various 5-substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Organic Chemistry
5-Nitro-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various biologically active molecules. It facilitates the development of new pharmaceuticals by enabling the construction of complex molecular architectures through reactions such as:
- Multicomponent Reactions (MCRs): These reactions allow for the efficient assembly of multiple components into a single product, which is particularly useful in creating diverse libraries of compounds for drug discovery .
- C–C and C–N Coupling Reactions: The carbonyl group in this compound readily participates in these reactions, making it an essential precursor for synthesizing heterocycles and other biologically relevant structures .
Drug Development
The unique structural features of this compound make it an attractive candidate for drug development, especially in targeting diseases such as cancer and infections. Key applications include:
- Anticancer Agents: Modifications of this compound have led to the discovery of novel anticancer drugs. For instance, derivatives have shown promising activity against various cancer cell lines .
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties, making them potential candidates for new antimicrobial therapies .
Fluorescent Probes
This compound can be utilized to develop fluorescent probes that are essential for biological imaging. These probes enhance the ability to study cellular processes in real-time, which is crucial for understanding disease mechanisms and drug interactions.
Material Science
In material science, this compound is applied in the development of advanced materials, including:
- Polymers: Its incorporation into polymer matrices can improve the properties of materials used in electronics and coatings.
- Nanomaterials: The compound plays a role in synthesizing nanomaterials that have applications in sensors and drug delivery systems .
Biochemical Research
The compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its derivatives can serve as inhibitors or substrates, providing insights into biological functions and disease mechanisms.
Table 1: Summary of Research Findings on this compound Applications
Case Study: Anticancer Activity
A study conducted on modified derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The research highlighted specific structural modifications that enhanced potency against breast cancer cells, showcasing the compound's potential as a lead structure for new anticancer drugs .
Mechanism of Action
The mechanism of action of 5-nitro-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituted Indole-3-carbaldehydes
The following table compares 5-nitro-1H-indole-3-carbaldehyde with analogues differing in substituent type and position:
Key Observations :
- Nitro vs. Halogen Substituents : The nitro group at C5 in this compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., alkylation in DMF with NaH ). In contrast, chloro or fluoro substituents (e.g., 5-chloro or 5-fluoro analogues) reduce electron-withdrawing effects, altering reaction kinetics .
- Positional Effects : Substituents at C2 (e.g., 2-chloro derivative) sterically hinder reactions at the indole ring, whereas C7 methyl groups (e.g., 5-fluoro-7-methyl derivative) may influence packing in crystal structures .
Indazole-3-carboxaldehyde Derivatives
Indazole derivatives, though structurally distinct (two adjacent nitrogen atoms in the heterocycle), share functional similarities with indole-3-carbaldehydes:
Comparison with Indole Analogues :
- Reactivity : Indazole derivatives typically require harsher nitrosation conditions (e.g., elevated temperatures for 6-bromo derivative ) compared to indole-3-carbaldehydes, which are synthesized via milder Vilsmeier-Haack protocols .
- Yield Trends : Methoxy-substituted indazales achieve higher yields (91%) than bromo-substituted ones (78%), suggesting steric and electronic effects influence reaction efficiency .
Biological Activity
5-Nitro-1H-indole-3-carbaldehyde is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and an aldehyde functional group, which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of 194.16 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : This compound can inhibit or activate various enzymes, influencing metabolic pathways and cellular functions.
- Antioxidant Activity : It has shown significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Antioxidant Activity
Research indicates that this compound possesses notable antioxidant properties. A study evaluated its ability to inhibit lipid peroxidation (LPO) and DPPH radical scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA). The results are summarized in the table below:
Compound | DPPH IC50 (µM/ml) | LPO IC50 (µM/ml) |
---|---|---|
This compound | 16 ± 0.8 | 21 ± 0.5 |
BHA | 11 ± 0.5 | 9 ± 0.1 |
These findings suggest that the compound has superior antioxidant activity compared to BHA, indicating its potential use in preventing oxidative damage in biological systems .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. This makes it a promising candidate for further development into therapeutic agents .
Anticancer Activity
The compound's anticancer properties have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death in tumor cells .
Study on Antioxidant Effects
In a comparative study assessing various indole derivatives, this compound exhibited the highest antioxidant activity among tested compounds. The study utilized DPPH radical scavenging assays to measure efficacy, confirming its potential as an effective antioxidant agent .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound revealed that it significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential application in treating biofilm-associated infections .
Properties
IUPAC Name |
5-nitro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYMSLVWLYDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289030 | |
Record name | 5-nitro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-96-3 | |
Record name | 6625-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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